molecular formula C19H24Cl2FNO3 B4102319 2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4102319
M. Wt: 404.3 g/mol
InChI Key: MJEPZFFZMYYMTI-UHFFFAOYSA-N
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Description

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzyl group, a fluorinated benzyl ether, and a methoxybenzyl amine, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, including:

    Formation of the benzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with 3-chloro-4-hydroxy-5-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The resulting benzyl ether is then reacted with 2-methyl-1-propanolamine under controlled conditions to form the desired amine.

    Hydrochloride formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chlorinated benzyl group, potentially converting it to a benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated and fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluorobenzoic acid: Shares the chlorinated and fluorinated benzyl groups but lacks the methoxybenzyl amine and propanol moieties.

    2-chloro-4-fluorobenzyl bromide: Similar in structure but with a bromide instead of a chloride group.

    3-chloro-4-(3-fluorobenzyloxy)aniline: Contains the fluorobenzyl ether and chlorinated benzyl groups but differs in the amine and propanol components.

Uniqueness

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of chlorinated, fluorinated, and methoxybenzyl groups, along with the amine and propanol moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFNO3.ClH/c1-19(2,12-23)22-10-14-8-16(20)18(17(9-14)24-3)25-11-13-4-6-15(21)7-5-13;/h4-9,22-23H,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPZFFZMYYMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride

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